Methyl 4-[(fluorosulfonyl)methyl]benzoate
Overview
Description
Methyl 4-[(fluorosulfonyl)methyl]benzoate is a chemical compound with the molecular formula C9H9FO4S. It is known for its versatile applications in various fields, including organic synthesis, chemical biology, and materials science . The compound is characterized by the presence of a fluorosulfonyl group attached to a methyl benzoate moiety, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(fluorosulfonyl)methyl]benzoate typically involves the introduction of a fluorosulfonyl group to a methyl benzoate derivative. One common method is the direct fluorosulfonylation using fluorosulfonyl radicals. This approach is efficient and concise, allowing for the production of sulfonyl fluorides . The reaction conditions often involve the use of specific catalysts and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency. The process typically includes steps such as purification and quality control to meet industry standards. Specific details on industrial methods are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(fluorosulfonyl)methyl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the fluorosulfonyl group, leading to the formation of different derivatives.
Substitution: The fluorosulfonyl group can be substituted with other functional groups, allowing for the synthesis of a wide range of compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of functionalized benzoates.
Scientific Research Applications
Methyl 4-[(fluorosulfonyl)methyl]benzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules.
Biology: The compound is utilized in chemical biology for labeling and modifying biomolecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of Methyl 4-[(fluorosulfonyl)methyl]benzoate involves its interaction with molecular targets through the fluorosulfonyl group. This group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that alter their function. The pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-fluorobenzoate: Similar in structure but lacks the sulfonyl group, leading to different chemical properties and applications.
Methyl 4-formylbenzoate: Contains a formyl group instead of a fluorosulfonyl group, used in different synthetic applications.
Uniqueness
Methyl 4-[(fluorosulfonyl)methyl]benzoate is unique due to the presence of the fluorosulfonyl group, which imparts distinct reactivity and functionality. This makes it valuable in applications requiring specific chemical modifications and interactions.
Properties
IUPAC Name |
methyl 4-(fluorosulfonylmethyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO4S/c1-14-9(11)8-4-2-7(3-5-8)6-15(10,12)13/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRGYPBNOTSTBPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CS(=O)(=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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